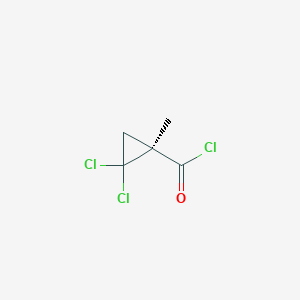
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is a specialized organic compound with the molecular formula C5H5Cl3O and a molecular weight of 187.45 g/mol . This compound is characterized by a cyclopropane ring substituted with two chlorine atoms and a methyl group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, producing the desired compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In industrial settings, the production of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropanecarboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of cyclopropanecarboxylic acid derivatives.
Oxidation: Formation of cyclopropanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid
Uniqueness
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it particularly valuable in the synthesis of specialized organic compounds .
Eigenschaften
CAS-Nummer |
701223-12-3 |
|---|---|
Molekularformel |
C5H5Cl3O |
Molekulargewicht |
187.45 g/mol |
IUPAC-Name |
(1S)-2,2-dichloro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl3O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
AUVFGQDYJGWIJS-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@]1(CC1(Cl)Cl)C(=O)Cl |
Kanonische SMILES |
CC1(CC1(Cl)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


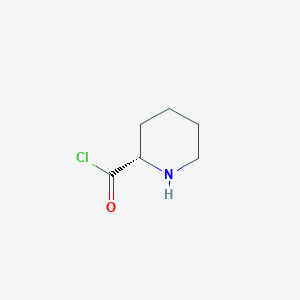

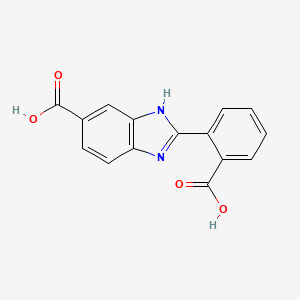
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
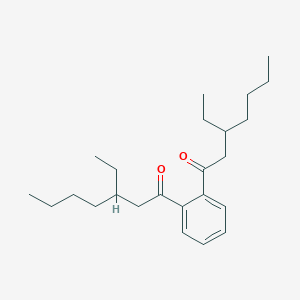


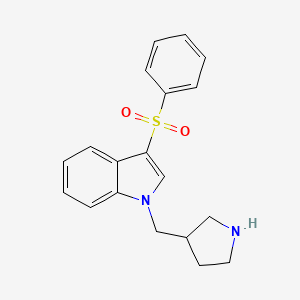
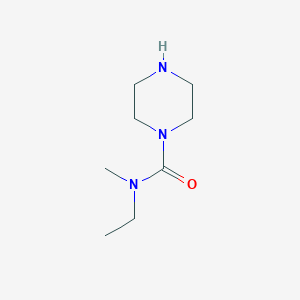
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
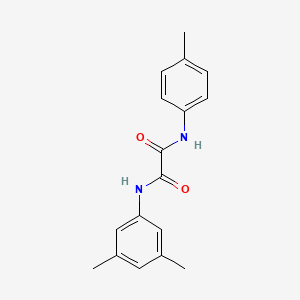
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
